

# 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

## physical and chemical properties

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### Compound of Interest

Compound Name: 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

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## An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as synthetic methodologies for **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne**. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.

## Physical and Chemical Properties

**1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** is a multifunctional organic compound. The primary configuration of interest for pharmaceutical synthesis is the (E)-isomer. The available physical and chemical data are summarized in the table below. It is important to note the presence of multiple CAS numbers for this compound. CAS number 173200-56-1 specifically refers to the (E)-isomer, while CAS number 114311-70-5 may refer to the stereoisomeric mixture or the compound in a more general sense.<sup>[1][2]</sup>

Property	Value	Source
IUPAC Name	(E)-6,6-dimethylhept-2-en-4-yn-1-ol	
Synonyms	(2E)-6,6-Dimethyl-2-hepten-4-yn-1-ol, Terbinafine Related Compound 4	
CAS Number	173200-56-1 ((E)-isomer), 114311-70-5 (unspecified stereochemistry)	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O	[3]
Molecular Weight	138.21 g/mol	[3]
Physical State	Solid	
Melting Point	Data not readily available	
Boiling Point	229.09 °C at 760 mmHg	
Density	0.912 g/cm <sup>3</sup>	
Solubility	Data not readily available	
Spectral Data	While commercial suppliers indicate the availability of <sup>1</sup> H-NMR, <sup>13</sup> C-NMR, IR, and Mass Spectrometry data upon purchase, specific spectral data are not publicly available.	[3]

## Experimental Protocols

The synthesis of **1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** is a critical step in the production of Terbinafine. A common synthetic route involves a Sonogashira coupling reaction.

### Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

This synthesis is typically a two-step process starting from (E)-1,3-dichloropropene.

### Step 1: Synthesis of (E)-1-hydroxy-3-chloro-propylene

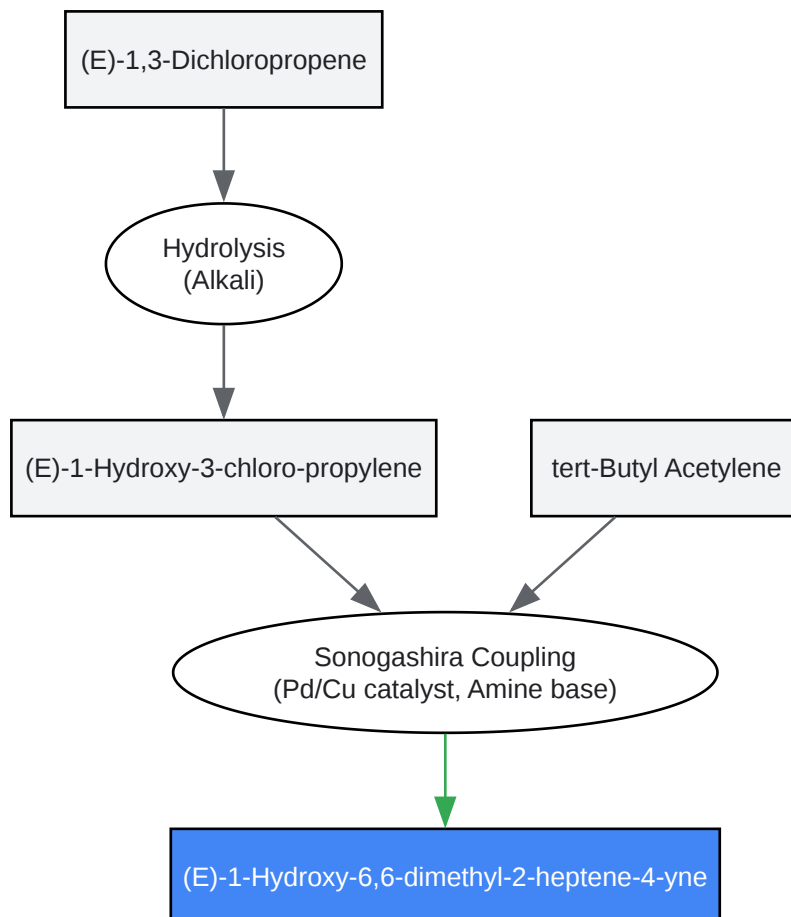
- Reaction: Hydrolysis of (E)-1,3-dichloropropene.
- Reagents: (E)-1,3-dichloropropene, an alkaline agent (e.g., sodium hydroxide, potassium carbonate).
- Procedure: (E)-1,3-dichloropropene is reacted with an alkali under controlled temperature conditions to yield (E)-1-hydroxy-3-chloro-propylene.

### Step 2: Sonogashira Coupling

- Reaction: Coupling of (E)-1-hydroxy-3-chloro-propylene with tert-butyl acetylene.
- Reagents: (E)-1-hydroxy-3-chloro-propylene, tert-butyl acetylene, a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ ), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ), and an organic amine base (e.g., triethylamine).
- Solvent: A suitable organic solvent such as tetrahydrofuran (THF) or toluene.
- Procedure: (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene are reacted in the presence of the palladium and copper catalysts and the organic amine. The reaction mixture is typically stirred at a controlled temperature until completion. Following the reaction, the product is isolated and purified, often through extraction and distillation.

A visual representation of this synthetic workflow is provided below.

## Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne



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Synthetic pathway for (E)-**1-Hydroxy-6,6-dimethyl-2-heptene-4-yne**.

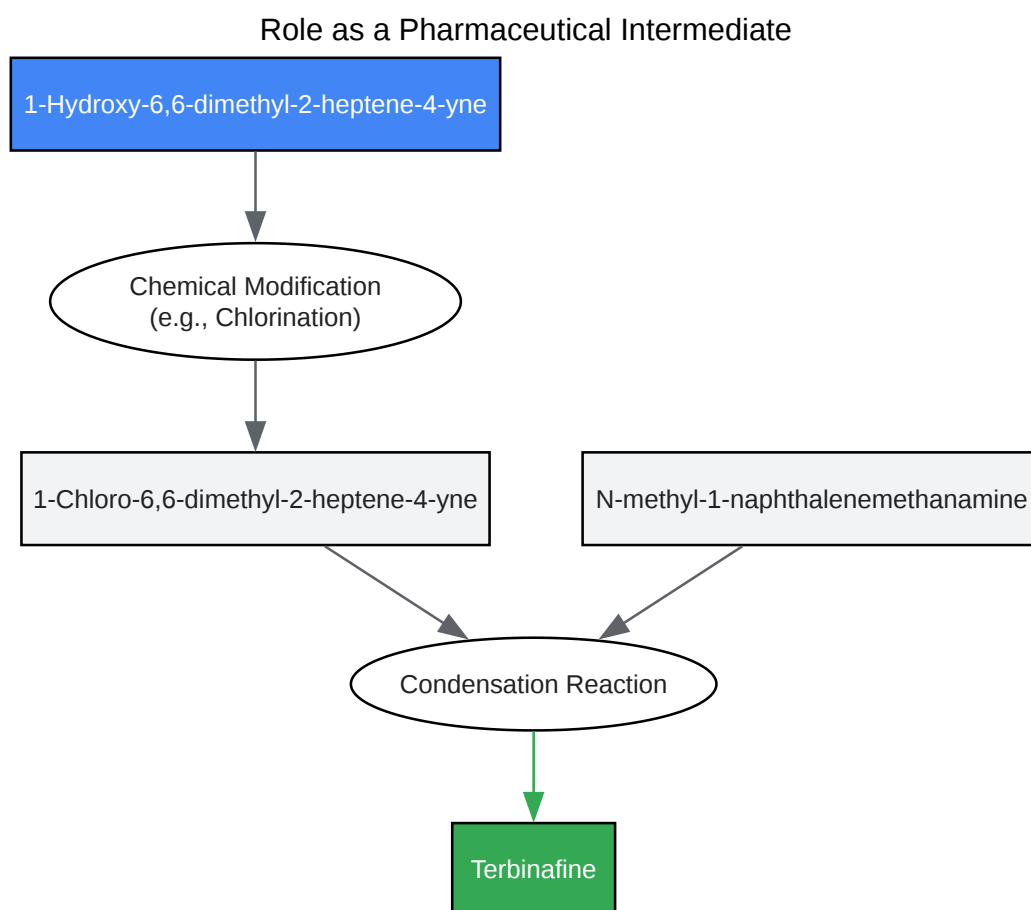
## Chemical Reactivity and Applications

**1-Hydroxy-6,6-dimethyl-2-heptene-4-yne** is a versatile intermediate due to its multiple functional groups: a primary alcohol, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). These sites allow for a variety of subsequent chemical transformations.

The primary application of this compound is in the synthesis of the allylamine antifungal drug, Terbinafine. The synthesis involves the conversion of the hydroxyl group to a leaving group,

followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

The logical relationship for its primary use is depicted in the following diagram.



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Pathway from the intermediate to the final active pharmaceutical ingredient.

Due to its role as a synthetic intermediate, there is no publicly available information regarding its direct biological activity or associated signaling pathways. The biological effects of interest are those of the final product, Terbinafine.

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## References

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